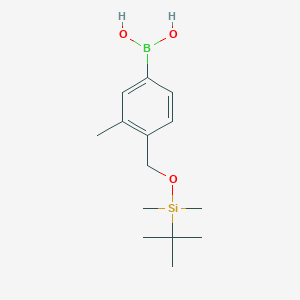

4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

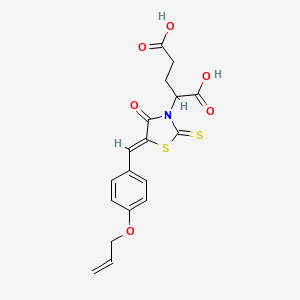

4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid, also known as 4-(tert-Butyldimethylsilyloxy)benzeneboronic acid, has the chemical formula C12H21BO3Si . It is a boronic acid derivative with a molecular weight of 252.19 g/mol . This compound is commonly used in organic synthesis due to its reactivity and versatility.

Synthesis Analysis

The synthesis of this compound involves the reaction of phenylboronic acid with tert-butyldimethylsilyl chloride. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group on the boronic acid, making it more stable during subsequent reactions. The resulting compound is a white solid with a melting point of 194-198°C .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring attached to a boron atom via an oxygen atom. The tert-butyldimethylsilyl group is also bonded to the boron atom. The compound’s SMILES notation is CC©©Si©Oc1ccc(cc1)B(O)O .

Chemical Reactions Analysis

- Biologically active molecules : It is involved in the synthesis of phenylpyridone derivatives (MCH1R antagonists), atromentin, and its O-alkylated derivatives, as well as gelatinases and MT1-MMP inhibitors .

Physical and Chemical Properties

Scientific Research Applications

Applications in Asymmetric Synthesis

N-tert-Butanesulfinyl aldimines and ketimines, related to the tert-butyl group in the compound of interest, are utilized as intermediates in the asymmetric synthesis of amines. These intermediates are essential for producing a wide variety of enantioenriched amines, crucial for applications in medicinal chemistry and drug design (Ellman, Owens & Tang, 2002).

In Diels-Alder Reactions

Compounds like 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene, related to the tert-butyldimethylsilyloxy group, are used in [4+2] cycloaddition reactions. These reactions are fundamental in synthetic organic chemistry, aiding the synthesis of complex molecular structures like 4-Hydroxymethyl-2-cyclohexen-1-one, which have significant applications in the synthesis of natural products and pharmaceuticals (Kozmin, He & Rawal, 2003).

In Conformational Analysis

Methylboronic acid and its esters, which share structural similarities with the phenylboronic acid moiety in the compound, have been studied for their conformational properties. Understanding the conformational behavior of these molecules is vital for their application in molecular recognition and the design of boron-based drugs (Valiakhmetova, Bochkor & Kuznetsov, 2010).

In Hydroformylation and Complexation Studies

Compounds with tert-butyl and phenyl groups have been used as ligands in rhodium-catalyzed hydroformylation. This process is significant in industrial chemistry for the production of aldehydes from alkenes. The study of the complexation behavior and application of these ligands can lead to more efficient catalytic processes (Mikhel et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

It’s known that boronic acids can form reversible covalent bonds with hydroxyl groups in their targets, which can lead to changes in the target’s function .

Biochemical Pathways

It’s known to be involved in various reactions such as asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double suzuki-miyaura coupling reactions .

Result of Action

It’s known to be a reactant involved in the synthesis of biologically active molecules including phenylpyridone derivatives .

Action Environment

It’s known that the compound should be stored under inert gas at 2–8 °c .

properties

IUPAC Name |

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO3Si/c1-11-9-13(15(16)17)8-7-12(11)10-18-19(5,6)14(2,3)4/h7-9,16-17H,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWCJRIVXJRWOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CO[Si](C)(C)C(C)(C)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2475468.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2475479.png)

![[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene](/img/structure/B2475481.png)

![5-chloro-6-[(E)-cyano-(3-methyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2475486.png)